molecular formula C16H12ClNO3S3 B2884422 N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide CAS No. 1797965-26-4

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide

Cat. No.: B2884422
CAS No.: 1797965-26-4
M. Wt: 397.91
InChI Key: QFAYLEBCZODILO-UHFFFAOYSA-N
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Description

This compound features a 5-chlorothiophene-2-sulfonamide core linked via a methyl group to a 5-benzoylthiophen-2-yl moiety. Though direct synthetic details for this compound are absent in the provided evidence, analogous sulfonamide syntheses (e.g., bromothiophene sulfonylation with chlorosulfonic acid) suggest a plausible route .

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAYLEBCZODILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of thiophene derivatives, including N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various reaction conditions. Industrial production methods may involve solvent-free conditions and the use of catalytic amounts of ZnO nanorods to achieve high yields .

Chemical Reactions Analysis

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to inhibit enzymes involved in inflammatory processes and cancer cell proliferation . The compound may also interact with voltage-gated sodium channels, contributing to its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural Variations in Sulfonamide Derivatives

The target compound is compared below with structurally related 5-chlorothiophene-2-sulfonamide derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 5-Benzoylthiophen-2-ylmethyl ~393.87* Aromatic bulk, potential for π interactions
N-[(5-Chlorothiophen-2-yl)sulfonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-pyrazole-carboxamide 2,4-Dichlorophenylmethyl-pyrazole ~485.76 Enhanced lipophilicity, antibacterial activity
N-((5-Chlorothiophen-2-yl)sulfonyl)-5-methylhex-4-enamide Aliphatic hexenamide ~308.83 Flexible chain, potential for membrane permeability
N-[3,5-Bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide 3,5-Bis(trifluoromethyl)phenyl ~409.76 Electron-withdrawing groups, high stability

*Calculated based on molecular formula C₁₆H₁₁ClN₂O₃S₂.

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The benzoylthiophene group in the target compound provides steric bulk and aromaticity, contrasting with aliphatic chains (e.g., hexenamide in ) or electron-deficient aryl groups (e.g., trifluoromethylphenyl in ).
  • Biological Activity : Pyrazole derivatives (e.g., ) exhibit antibacterial and antimycobacterial activities, suggesting that the target compound’s benzoyl group may modulate similar or distinct pharmacological profiles.

Biological Activity

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticoagulation and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiophene ring system, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological profile, making it a candidate for further research in therapeutic applications.

Molecular Formula : C₁₄H₁₃ClN₁O₂S₃
Molecular Weight : 320.84 g/mol

Research indicates that compounds similar to this compound exhibit inhibitory activity against key enzymes involved in coagulation pathways. Specifically, it has been noted for its action as an inhibitor of the blood coagulation factor Xa, which plays a crucial role in the thrombin generation process. By inhibiting factor Xa, this compound may help prevent thromboembolic disorders such as myocardial infarction and stroke .

Anticoagulant Properties

A study highlighted that compounds derived from similar thiophene structures show potent anticoagulant effects. For instance, a related compound demonstrated IC50 values of 3.5 μM and 0.39 μM against factor Xa and thrombin respectively . The dual inhibition suggests that this compound could exhibit similar or improved efficacy.

Anti-inflammatory Effects

Sulfonamides have been recognized for their anti-inflammatory properties. Research has shown that sulfonamide hybrids can inhibit inflammatory pathways, potentially contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .

Table 1: Biological Activity Comparison of Thiophene Derivatives

Compound NameFactor Xa Inhibition (IC50)Thrombin Inhibition (IC50)Selectivity Ratio
N-[(5-benzoylthiophen-2-yl)methyl]-...TBDTBDTBD
SAR1073753.5 μM0.39 μM300-fold
Other Thiophene DerivativeTBDTBDTBD

Note: TBD = To Be Determined based on further research findings.

Case Studies

  • In Vivo Efficacy : A rat model study demonstrated that a related thiophene derivative exhibited significant antithrombotic activity with an effective dose (ED50) of 0.07 mg/kg when administered intravenously and 2.8 mg/kg orally . This suggests potential clinical relevance for oral administration routes.
  • Safety Profile : The bleeding liability associated with these compounds was evaluated using a rat wire coil model, indicating that the bleeding risk was significantly lower compared to traditional anticoagulants like rivaroxaban and dabigatran .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide formation and thiophene functionalization. Key steps include:

Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with a benzoylthiophene-methylamine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C).

Coupling : Using a base like triethylamine to facilitate nucleophilic substitution.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

  • Critical parameters: Temperature control (<10°C during sulfonylation), solvent polarity, and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to minimize side reactions like over-sulfonation .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography (for single crystals) provides definitive structural confirmation, as seen in similar sulfonamide-thiophene hybrids .
  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., chloro and benzoyl groups). For example, the benzoyl carbonyl signal appears at ~168 ppm in ¹³C NMR.
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 438.3) .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro bioactivity and poor solubility in aqueous assays?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles via solvent evaporation.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve hydrophilicity without altering the pharmacophore .
  • QSAR modeling : Correlate logP values with activity data to identify optimal lipophilicity ranges. For example, a logP of 3.5–4.2 balances membrane permeability and solubility .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes) to elucidate its mechanism of action?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified proteins (e.g., kinases or proteases).
  • Molecular docking : Use software like AutoDock Vina to predict binding poses in silico, validated by mutagenesis studies (e.g., alanine scanning of active-site residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Key Methodological Considerations

  • Statistical Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to screen variables (temperature, solvent, catalyst) with minimal experiments .
  • Data Contradiction Analysis : Apply multivariate regression to isolate confounding variables (e.g., batch-to-batch impurity differences affecting bioassay results) .

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